![molecular formula C8H6BrNO2 B576316 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one CAS No. 1199-04-8](/img/structure/B576316.png)
6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one
Overview
Description
6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one is a chemical compound with the molecular formula C8H6BrNO2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrNO2/c9-6-3-4-7(12-8(11)10-5-6)2-1-6/h1-4H,5H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one has a molecular weight of 228.045. It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Future Directions
While specific future directions for 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one are not mentioned in the sources I found, similar compounds have shown potential as anticancer agents . This suggests that future research could explore the biological activity of 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one and its potential applications in medicine.
properties
IUPAC Name |
6-bromo-3,4-dihydro-1,3-benzoxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-10-8(11)12-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBFXJAFQXKEIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670392 | |
Record name | 6-Bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one | |
CAS RN |
1199-04-8 | |
Record name | 6-Bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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